molecular formula C7H4INO B1588317 2-Hydroxy-5-iodo-benzonitrile CAS No. 685103-95-1

2-Hydroxy-5-iodo-benzonitrile

Cat. No. B1588317
M. Wt: 245.02 g/mol
InChI Key: LWXJFPSARBURQS-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-benzonitrile is a chemical compound with the molecular formula C7H4INO and a molecular weight of 245.02 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 2-Hydroxy-5-iodo-benzonitrile involves the laccase-catalyzed iodination of p-hydroxyarylcarbonyl and p-hydroxyarylcarboxylic acid derivatives using KI as an iodine source and aerial oxygen as the oxidant . This process delivers the corresponding iodophenols in a highly efficient and sustainable manner with yields up to 93% on a preparative scale under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-iodo-benzonitrile can be represented by the SMILES notation: C1=CC(=C(C=C1I)C#N)O .


Physical And Chemical Properties Analysis

2-Hydroxy-5-iodo-benzonitrile has a density of 2.1±0.1 g/cm^3, a boiling point of 321.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.5±3.0 kJ/mol and a flash point of 148.0±26.5 °C . The compound has an index of refraction of 1.711 and a molar refractivity of 45.8±0.4 cm^3 .

Scientific Research Applications

  • Proteomics Research

    • Application Summary : 2-Hydroxy-5-iodo-benzonitrile is used as a biochemical for proteomics research .
  • Chemical Research

    • Application Summary : 2-Hydroxy-5-iodo-benzonitrile is often used in chemical research .
  • Reaction Thermochemistry

    • Application Summary : 2-Hydroxy-5-iodo-benzonitrile may be involved in reaction thermochemistry studies .
  • Chemical Research

    • Application Summary : 2-Hydroxy-5-iodo-benzonitrile is often used in chemical research .
  • Reaction Thermochemistry

    • Application Summary : 2-Hydroxy-5-iodo-benzonitrile may be involved in reaction thermochemistry studies .

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water . Vomiting should not be induced and nothing should be given by mouth to an unconscious person . A doctor or Poison Control Center should be called immediately .

Future Directions

2-Hydroxy-5-iodo-benzonitrile is currently available for purchase for proteomics research . As it is a biochemical, it may have potential applications in future biochemical research and development .

properties

IUPAC Name

2-hydroxy-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXJFPSARBURQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427475
Record name 2-Hydroxy-5-iodo-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-iodo-benzonitrile

CAS RN

685103-95-1
Record name 2-Hydroxy-5-iodo-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-benzonitrile (47.6 g, 0.400 mmol) in CH3CN (500 mL) was added CF3SO3H (40 mL) dropwise at 0° C. The reaction mixture was stirred at 0° C. for 20 min, and then NIS (108 g, 0.48 mmol) was added. The mixture was stirred at room temperature overnight, then concentrated, diluted with H2O (300 mL) and extracted with EA (300 mL×3). Combined organic portions were dried over sodium sulfate, filtered and reconcentrated. Purification via column chromatography on silica gel (petroleum ether/ethyl acetate=5/1) afforded the title product (80 g) as a white solid.
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
108 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

CF3SO3H (40 mL) was added dropwise to a solution of 2-hydroxy-benzonitrile (47.6 g, 0.400 mmol) in CH3CN (500 mL) at 0° C., and then stirred at 0° C. for 20 min, then NIS (108 g, 0.48 mmol) was added. The reaction mixture was stirred at rt overnight, concentrated, then diluted with H2O (300 mL) and extracted with EA (300 mL×3). The combined organic parts were dried over anhydrous Na2SO4, filtered, and concentrated. Purification via FC (PE/EtOAc=5/1) afforded the title compound as a white solid (80 g).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
47.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
108 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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